

Spectroscopic Profile of Disodium 2,5-dihydroxyterephthalate: A Technical Guide

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Compound of Interest

Compound Name: *Disodium 2,5-dihydroxyterephthalate*

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For Researchers, Scientists, and Drug Development Professionals

Disodium 2,5-dihydroxyterephthalate, the deprotonated form of 2,5-dihydroxyterephthalic acid (DHTA), is a versatile organic linker pivotal in the synthesis of advanced materials, particularly Metal-Organic Frameworks (MOFs). Its coordination properties and the inherent functionalities of its hydroxyl and carboxylate groups make it a subject of significant interest in materials science and drug development. This guide provides an in-depth overview of the spectroscopic data for **Disodium 2,5-dihydroxyterephthalate**, alongside detailed experimental protocols for its characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,5-dihydroxyterephthalic acid and its derivatives. While a complete dataset for the disodium salt is not readily available in single literature sources, the data for the parent acid and its potassium salt provide a strong basis for predicting its spectroscopic characteristics.

Table 1: UV-Visible and Fluorescence Spectroscopy

Compound	Solvent/State	Absorption λ_{max} (nm)	Emission λ_{max} (nm)	Expected for Disodium 2,5- dihydroxytere phthalate
2,5- Dihydroxyterephthalic Acid (DHTA)	Various Organic Solvents	~375	Blue Emission	A red-shift in both absorption and emission is expected due to deprotonation of the hydroxyl and carboxylic acid groups, which increases electron density on the aromatic ring.
Potassium 2,5- dihydroxyterephthalate (DHT-K)	Water	Not specified	540 (Yellow Fluorescence)	Similar to the potassium salt, yellow fluorescence is anticipated. The aqueous solubility of the disodium salt makes water an appropriate solvent for these measurements.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Compound	Solvent	Chemical Shift (δ , ppm)	Expected for Disodium 2,5-dihydroxytere phthalate
^1H NMR	2,5-Dihydroxyterephthalic Acid	DMSO- d_6	~7.3 (s, 2H, Ar-H), ~10.5 (br s, 2H, -OH), ~13.0 (br s, 2H, -COOH)	In D_2O , the acidic protons of the hydroxyl and carboxylic acid groups will be exchanged and will not be observed. The aromatic proton signal is expected to shift slightly upfield due to increased electron shielding from the deprotonated groups.
^{13}C NMR	2,5-Dihydroxyterephthalic Acid	DMSO- d_6	~117 (Ar-C-H), ~150 (Ar-C-OH), ~168 (C=O)	The carboxylate carbon signal is expected to shift downfield to ~170-180 ppm upon deprotonation. The aromatic carbons will also experience shifts due to the change in electronic environment.

Table 3: Infrared (IR) Spectroscopy

Compound	Sample State	Key Vibrational Frequencies (cm ⁻¹)	Expected for Disodium 2,5-dihydroxyterephthalate
2,5-Dihydroxyterephthalic Acid	Solid (KBr or ATR)	~3000-3500 (broad, O-H stretch), ~1650-1700 (C=O stretch, carboxylic acid)	The broad O-H stretching band will be absent. The sharp C=O stretching frequency of the carboxylic acid will be replaced by two characteristic bands for the carboxylate anion: an asymmetric stretching band around 1550-1610 cm ⁻¹ and a symmetric stretching band around 1360-1450 cm ⁻¹ .

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of **Disodium 2,5-dihydroxyterephthalate**.

UV-Visible Spectroscopy

Objective: To determine the electronic absorption properties of the compound in solution.

Instrumentation: A dual-beam UV-Visible spectrophotometer.

Procedure:

- Sample Preparation: Prepare a stock solution of **Disodium 2,5-dihydroxyterephthalate** in deionized water at a concentration of approximately 1 mM. From this stock, prepare a series

of dilutions (e.g., 10, 25, 50 μM) using deionized water.

- Blank Measurement: Fill a quartz cuvette with deionized water to serve as the blank reference.
- Sample Measurement: Record the UV-Vis spectrum of each dilution from 200 to 800 nm.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}).

Fluorescence Spectroscopy

Objective: To characterize the emission properties of the compound.

Instrumentation: A spectrofluorometer.

Procedure:

- Sample Preparation: Use the same dilute solutions prepared for UV-Visible spectroscopy. The concentration may need to be adjusted to avoid inner filter effects.
- Excitation: Excite the sample at its λ_{max} determined from the UV-Vis spectrum.
- Emission Scan: Record the fluorescence emission spectrum over a wavelength range starting from the excitation wavelength to approximately 800 nm.
- Data Analysis: Determine the wavelength of maximum emission.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure for ^1H and ^{13}C NMR:

- Sample Preparation: Dissolve approximately 5-10 mg of **Disodium 2,5-dihydroxyterephthalate** in 0.5-0.7 mL of deuterium oxide (D_2O). D_2O is used as the solvent to avoid a large solvent proton signal.

- ^1H NMR Acquisition: Acquire the ^1H NMR spectrum. The absence of exchangeable protons (-OH, -COOH) is expected.
- ^{13}C NMR Acquisition: Acquire the ^{13}C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

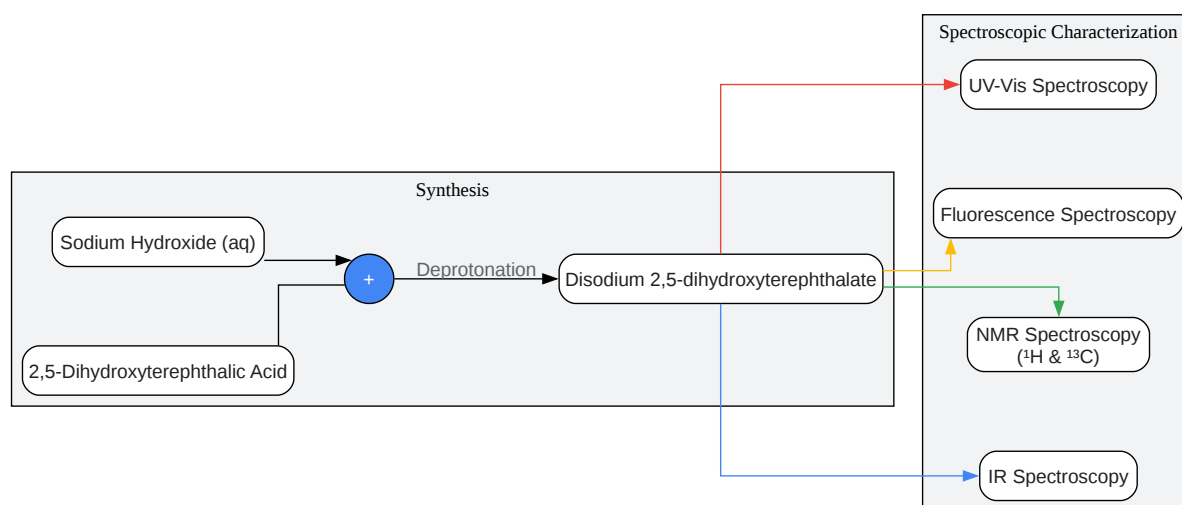
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

- Background Scan: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the solid **Disodium 2,5-dihydroxyterephthalate** powder onto the ATR crystal and apply pressure to ensure good contact.
- Sample Scan: Acquire the IR spectrum of the sample, typically in the range of 4000 to 400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for **Disodium 2,5-dihydroxyterephthalate**.



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Caption: Synthesis of **Disodium 2,5-dihydroxyterephthalate** and its characterization workflow.

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